molecular formula C7H7N3OS B1276358 3-amino-2-methylthieno[2,3-d]pyrimidin-4(3H)-one CAS No. 852399-99-6

3-amino-2-methylthieno[2,3-d]pyrimidin-4(3H)-one

Cat. No. B1276358
CAS RN: 852399-99-6
M. Wt: 181.22 g/mol
InChI Key: GXLARADPXGNYDS-UHFFFAOYSA-N
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Description

“3-amino-2-methylthieno[2,3-d]pyrimidin-4(3H)-one” is a biochemical compound with the molecular formula C7H7N3OS and a molecular weight of 181.21 . It is used for proteomics research .


Synthesis Analysis

A green approach to the synthesis of this pharmacologically important class of compounds has been reported. This involves a catalytic four-component reaction using a ketone, ethyl cyanoacetate, S8, and formamide . Another method involves the condensation of 3-amino (benzo)thiophene carboxylate with chloroformamidine hydrochloride .


Molecular Structure Analysis

The molecular structure of “3-amino-2-methylthieno[2,3-d]pyrimidin-4(3H)-one” consists of a thieno[2,3-d]pyrimidin-4(3H)-one core with an amino group at the 3-position and a methyl group at the 2-position .

Scientific Research Applications

Antitubercular Activity

Thieno[2,3-d]pyrimidin-4(3H)-one derivatives have been investigated as potential antitubercular agents . Specifically, some compounds demonstrated significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG . Notably, compounds 13b and 29e exhibited very good antimycobacterial activity, with minimum inhibitory concentrations (MIC) in the range of 6–8 μM. These findings suggest that thieno[2,3-d]pyrimidin-4(3H)-ones hold promise for combating tuberculosis.

Cancer Therapy: PI3K Inhibition

The phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway plays a crucial role in cancer progression. Researchers have discovered a novel series of thienopyrimidines as highly potent and selective PI3K inhibitors . These compounds could serve as promising candidates for targeted cancer therapy.

Synthetic Methodology

A rapid synthetic method for 3-amino-2-methylthieno[2,3-d]pyrimidin-4(3H)-one (compound 4) has been established. Starting from commercially available methyl 2-aminothiophene-3-carboxylate and formimidamide, the synthesis involves three steps: condensation reaction, chlorination, and nucleophilic substitution. The structure of compound 4 was confirmed by mass spectrometry (MS) and proton nuclear magnetic resonance (1H NMR) .

properties

IUPAC Name

3-amino-2-methylthieno[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3OS/c1-4-9-6-5(2-3-12-6)7(11)10(4)8/h2-3H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXLARADPXGNYDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CS2)C(=O)N1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901238316
Record name 3-Amino-2-methylthieno[2,3-d]pyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901238316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>27.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24828330
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-amino-2-methylthieno[2,3-d]pyrimidin-4(3H)-one

CAS RN

852399-99-6
Record name 3-Amino-2-methylthieno[2,3-d]pyrimidin-4(3H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=852399-99-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-2-methylthieno[2,3-d]pyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901238316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-amino-2-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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